tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate
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Overview
Description
tert-Butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate: is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
The synthesis of tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl carbamate and a spirocyclic intermediate, followed by cyclization and functional group modifications . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological activity. The presence of oxygen and nitrogen atoms within the ring system can facilitate interactions with enzymes and receptors .
Comparison with Similar Compounds
tert-Butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of oxygen and nitrogen atoms in this compound distinguishes it from its analogs .
Properties
IUPAC Name |
tert-butyl 5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(13)12-7-11(8-12)5-4-6-14-11/h4-5H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBBJPJHINROLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C=CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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